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Compound of Interest

Compound Name:
4-Hydroxy-3-methoxy-2-

nitrobenzaldehyde

Cat. No.: B1582344 Get Quote

This guide provides a comprehensive technical overview of the molecular structure of 2-

Nitrovanillin, a significant, albeit less common, isomer of the widely recognized 5-Nitrovanillin.

Designed for researchers, scientists, and professionals in drug development and synthetic

chemistry, this document delves into the nuanced structural features, physicochemical

properties, and spectroscopic signature of 2-Nitrovanillin. The content herein is grounded in

authoritative data to ensure scientific integrity and practical applicability.

Nomenclature and Chemical Identity
Correctly identifying a molecule is the cornerstone of scientific research. 2-Nitrovanillin is

systematically named 4-hydroxy-3-methoxy-2-nitrobenzaldehyde according to IUPAC

nomenclature.[1] This name precisely describes the arrangement of the functional groups on

the benzene ring relative to the aldehyde group (position 1).
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Identifier Value Source(s)

IUPAC Name
4-hydroxy-3-methoxy-2-

nitrobenzaldehyde
[1][2]

Synonym 2-Nitrovanillin [1]

CAS Number 2450-26-2 [1][2]

Molecular Formula C₈H₇NO₅ [1][2]

Molecular Weight 197.14 g/mol [1]

SMILES
COC1=C(C=CC(=C1--

INVALID-LINK--[O-])C=O)O
[1][3]

InChI Key
PHCNQUJHXJQLQR-

UHFFFAOYSA-N
[1][2]

Molecular Structure and Geometry
The molecular architecture of 2-Nitrovanillin is characterized by a benzene ring substituted with

an aldehyde, a hydroxyl, a methoxy, and a nitro group. The ortho-positioning of the nitro group

relative to the aldehyde function introduces significant steric and electronic effects that

differentiate it from its 5-nitro and 6-nitro isomers.

Structural Representation
Caption: 2D structure of 4-hydroxy-3-methoxy-2-nitrobenzaldehyde.

Conformational Analysis
Computational studies on substituted benzaldehydes suggest that the orientation of the

aldehyde and methoxy groups is crucial in determining the molecule's overall conformation and

reactivity. The steric hindrance imposed by the nitro group at the 2-position likely influences the

preferred orientation of the adjacent aldehyde and methoxy groups, potentially leading to a

non-planar arrangement to minimize steric strain. This contrasts with the more planar

conformations often observed in less sterically hindered isomers.

Physicochemical Properties
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The physicochemical properties of 2-Nitrovanillin are critical for its application in synthesis and

material science.

Property Value Source(s)

Melting Point 136-137 °C [4]

Appearance Light yellow solid [4]

XLogP3 0.8 [1]

Hydrogen Bond Donor Count 1 [1]

Hydrogen Bond Acceptor

Count
5 [1]

Rotatable Bond Count 3 [1]

Spectroscopic Analysis
The unique substitution pattern of 2-Nitrovanillin gives rise to a distinct spectroscopic

fingerprint, which is essential for its identification and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy
While a publicly available, fully assigned spectrum is not readily accessible, data from spectral

databases can be interpreted based on the known effects of the substituents.[1]

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the two aromatic

protons, the aldehyde proton, the methoxy protons, and the hydroxyl proton. The chemical

shifts of the aromatic protons will be influenced by the electron-withdrawing nitro group and

the electron-donating hydroxyl and methoxy groups.

¹³C NMR: The carbon NMR spectrum will display eight unique carbon signals corresponding

to the molecular structure. The chemical shifts of the aromatic carbons will be significantly

affected by the attached functional groups.[1]

Infrared (IR) Spectroscopy
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The IR spectrum of 2-Nitrovanillin is characterized by absorption bands corresponding to its

various functional groups.[1]

Functional Group Expected Wavenumber (cm⁻¹)

O-H (hydroxyl) ~3400-3200 (broad)

C-H (aromatic) ~3100-3000

C-H (aldehyde) ~2850 and ~2750

C=O (aldehyde) ~1700-1680

NO₂ (asymmetric stretch) ~1550-1500

NO₂ (symmetric stretch) ~1360-1320

C-O (methoxy) ~1270-1200

Synthesis and Regioselectivity
The synthesis of 2-Nitrovanillin is a key consideration, as the nitration of vanillin typically yields

the 5-nitro isomer as the major product due to the directing effects of the hydroxyl and methoxy

groups.

Synthetic Pathway
A documented synthesis of 2-Nitrovanillin involves a multi-step process to control the

regioselectivity, starting from a protected form of vanillin.[4] A general representation of a

potential synthetic workflow is outlined below.

Synthesis of 2-Nitrovanillin

Vanillin Derivative
(with protected hydroxyl group)

Nitration
(e.g., HNO₃/H₂SO₄) Nitrated Intermediate Deprotection 2-Nitrovanillin

Click to download full resolution via product page
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Caption: Generalized workflow for the synthesis of 2-Nitrovanillin.

Experimental Protocol: Hydrolysis of 4-Acetoxy-3-
methoxy-2-nitrobenzaldehyde
This protocol describes the final deprotection step to yield 2-Nitrovanillin.[4]

Preparation: A fresh solution of 33% (w/w) sodium hydroxide is prepared.

Reaction: 4-Acetoxy-3-methoxy-2-nitrobenzaldehyde is added portionwise to the NaOH

solution.

Heating: The resulting slurry is heated on a steam bath at 75°C for 10 minutes.

Dilution: The reaction mixture is diluted with water.

Acidification: The mixture is acidified with 6 N hydrochloric acid while cooling.

Isolation: The precipitated product is filtered and washed with water.

Purification: Recrystallization from an ether/cyclohexane mixture yields light yellow crystals

of 4-hydroxy-3-methoxy-2-nitrobenzaldehyde.

Regioselectivity in Vanillin Nitration
The electrophilic nitration of vanillin is governed by the directing effects of the hydroxyl (-OH)

and methoxy (-OCH₃) groups, which are both ortho-, para-directing and activating. The

hydroxyl group is a stronger activating group than the methoxy group.
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Regioselectivity of Vanillin Nitration

Vanillin

Nitration
(HNO₃/H₂SO₄)

Mixture of Isomers

5-Nitrovanillin
(Major Product)

Ortho to -OH
Para to -OCH₃

2-Nitrovanillin
(Minor Product)

Ortho to -OCH₃

Meta to -OH

6-Nitrovanillin
(Minor Product)

Ortho to -OH
Ortho to -OCH₃

(Sterically Hindered)

Click to download full resolution via product page

Caption: Factors influencing the regioselectivity of vanillin nitration.

The formation of 5-Nitrovanillin is favored as this position is ortho to the strongly activating

hydroxyl group and para to the methoxy group. The 2-position is ortho to the methoxy group

but meta to the hydroxyl group, making it less electronically favored. The 6-position, while ortho

to the hydroxyl group, is sterically hindered by the adjacent aldehyde group.

Conclusion
The molecular structure of 2-Nitrovanillin (4-hydroxy-3-methoxy-2-nitrobenzaldehyde)

presents a unique substitution pattern that distinguishes it from its more common isomers. Its

synthesis requires carefully controlled conditions to achieve the desired regioselectivity. The

physicochemical and spectroscopic data provide the necessary parameters for its identification
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and utilization in further research and development. This guide serves as a foundational

resource for scientists and researchers working with this and related compounds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 8 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1582344?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

